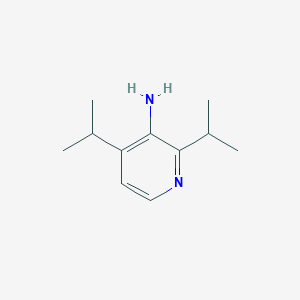

2,4-双(异丙基)吡啶-3-胺

描述

Pyridin-3-amine compounds belong to the class of organic compounds known as 3-alkylindoles . These compounds are characterized by an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of similar compounds often involves coordination with other elements. For instance, in one study, each zinc (II) ion was coordinated with two pyridyl amines, a tertiary amine, an alkoxide oxygen, and a phosphate oxygen to form a trigonal bipyramidal geometry .Chemical Reactions Analysis

Again, while specific reactions involving “2,4-Bis(propan-2-yl)pyridin-3-amine” are not available, similar compounds have been used in the development of new therapies . For instance, pyridopyrimidines have been used on several therapeutic targets .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques such as IR spectrum, NMR spectrum, and elemental analysis .科学研究应用

配位化学与催化

-

多齿大环配体的合成:与 2,4-双(丙-2-基)吡啶-3-胺相关的化合物已被用于合成充当人工阴离子受体的新的大环席夫碱。这些配体选择性地结合氢硫酸根和二氢磷酸根阴离子,展示了在选择性阴离子识别和分离过程中的潜力 (Katayev 等,2005)。

-

水解反应中的催化:与 2,4-双(丙-2-基)吡啶-3-胺在结构上相关的带有醇侧链的三足吡啶基胺配体的锌(II)配合物已被发现催化磷酸二酯的分解,表明它们在仿生催化和环境修复中的效用 (张和梁,2006)。

-

烯烃环氧化:包含吡啶基胺配体的聚吡咯功能化的钌卡宾催化剂在烯烃环氧化中表现出效率。这些催化剂为烯烃环氧化提供了一个具有高周转数和良好选择性的非均相体系,表明在绿色化学和工业过程中的应用 (Dakkach 等,2014)。

材料科学

- 金属有机框架 (MOF):与 2,4-双(丙-2-基)吡啶-3-胺相关的双吡啶基双酰胺配体的结构多功能性已被用于组装 Zn/Cd 配位聚合物。这些聚合物表现出不同的结构,包括螺旋和聚环烷烃,在储气、分离和催化中具有应用 (王等,2013)。

传感器技术

- 荧光传感器:已经开发出基于吡唑并喹啉骨架、包含吡啶-2-基甲基的 novel 荧光染料,用于无机阳离子的荧光检测。这些与 2,4-双(丙-2-基)吡啶-3-胺相关的化合物由于其高灵敏度和选择性,在生物成像和环境监测中显示出前景 (Mac 等,2010)。

作用机制

安全和危害

未来方向

The future directions in the research of similar compounds involve the development of new drugs. For instance, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

2,4-di(propan-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-8H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPZLGUFXBSUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NC=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)

![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)

![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)

![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)